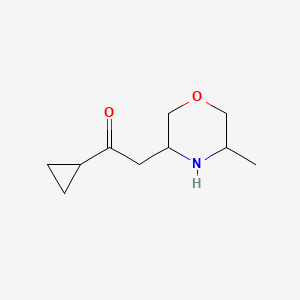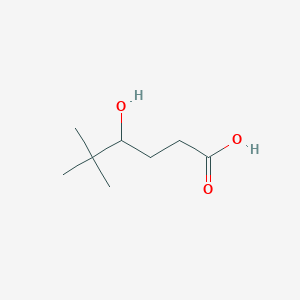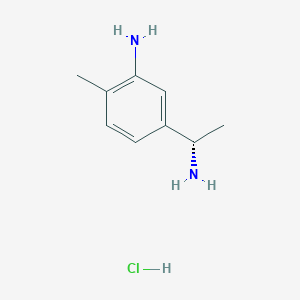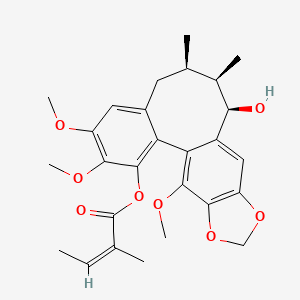![molecular formula C8H16Cl2N2 B13074205 4,9-Diazadispiro[2.2.2.2]decane 2hcl](/img/structure/B13074205.png)
4,9-Diazadispiro[2.2.2.2]decane 2hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,9-Diazadispiro[2.2.2.2]decane 2hcl is a chemical compound with the molecular formula C₈H₁₆Cl₂N₂ and a molecular weight of 211.13 g/mol . It is a dihydrochloride salt of 4,9-diazadispiro[2.2.2.2]decane, which is a bicyclic compound containing nitrogen atoms in its structure. This compound is primarily used for research purposes in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Diazadispiro[2.2.2.2]decane 2hcl typically involves the reaction of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles to laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
4,9-Diazadispiro[2.2.2.2]decane 2hcl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized nitrogen-containing derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .
Applications De Recherche Scientifique
4,9-Diazadispiro[2.2.2.2]decane 2hcl has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4,9-Diazadispiro[2.2.2.2]decane 2hcl involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The exact pathways and molecular targets can vary depending on the specific application and context of use. Research is ongoing to elucidate the detailed mechanisms by which this compound exerts its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,9-Diazadispiro[2.2.2.2]decane: The parent compound without the dihydrochloride groups.
Spirocyclic Compounds: Other spirocyclic compounds containing nitrogen atoms in their structure.
Bicyclic Amines: Compounds with similar bicyclic structures and nitrogen atoms.
Uniqueness
4,9-Diazadispiro[2.2.2.2]decane 2hcl is unique due to its specific spirocyclic structure and the presence of dihydrochloride groups, which can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C8H16Cl2N2 |
|---|---|
Poids moléculaire |
211.13 g/mol |
Nom IUPAC |
5,10-diazadispiro[2.2.26.23]decane;dihydrochloride |
InChI |
InChI=1S/C8H14N2.2ClH/c1-2-7(1)5-10-8(3-4-8)6-9-7;;/h9-10H,1-6H2;2*1H |
Clé InChI |
UWUOCIZVKMJVMA-UHFFFAOYSA-N |
SMILES canonique |
C1CC12CNC3(CC3)CN2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-[(4-Methylphenyl)methyl]piperazin-1-amine](/img/structure/B13074170.png)
![7-Cyclopropyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13074176.png)





